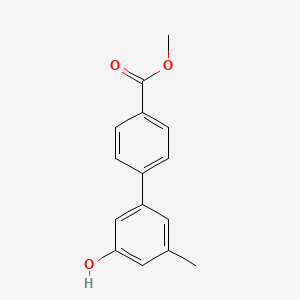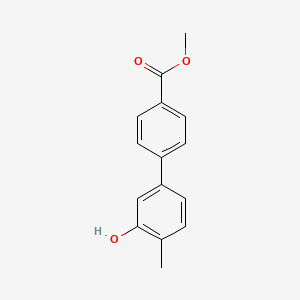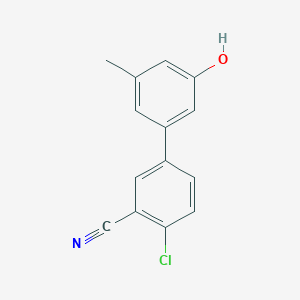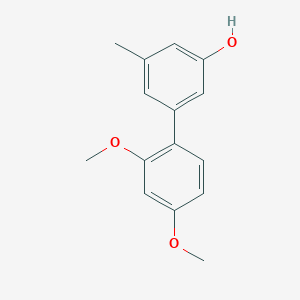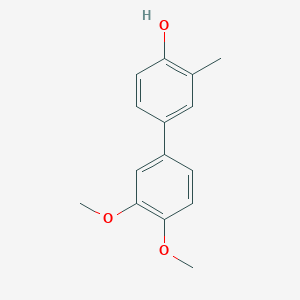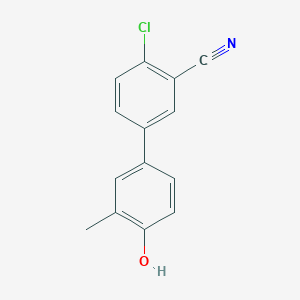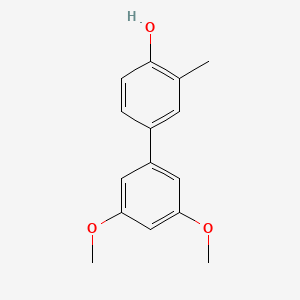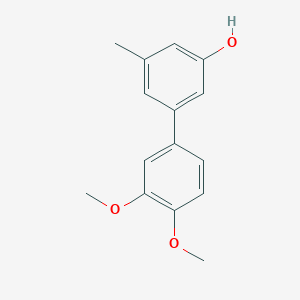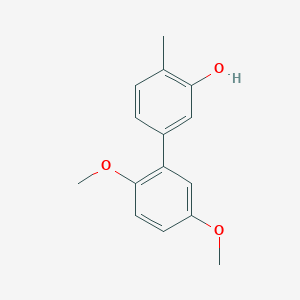
5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% (5-DMPMP) is a chemical compound that has been studied for its potential biochemical and physiological effects. It is a white, crystalline solid with a melting point of 111-112°C, and is soluble in organic solvents such as ethanol and methanol. 5-DMPMP has been used in a variety of scientific research applications, including as an antioxidant, a mitochondrial uncoupler, and an inhibitor of protein kinase C.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as an antioxidant, a mitochondrial uncoupler, and an inhibitor of protein kinase C. It has also been used to study the effects of oxidative stress on cell death, mitochondrial dysfunction, and calcium homeostasis.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also thought to act as a mitochondrial uncoupler by increasing the proton gradient across the inner mitochondrial membrane, thus inhibiting oxidative phosphorylation and ATP production. In addition, 5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% is believed to inhibit protein kinase C by binding to the active site of the enzyme, thus preventing its activity.
Biochemical and Physiological Effects
5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can protect cells from oxidative stress-induced cell death, mitochondrial dysfunction, and calcium homeostasis disruption. In addition, it has been shown to inhibit the activity of protein kinase C, which is involved in a variety of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and is soluble in organic solvents such as ethanol and methanol. In addition, it is relatively stable and has a low toxicity. However, it is important to note that 5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% is not approved for use in humans, and should only be used in laboratory experiments.
Zukünftige Richtungen
The potential future directions of 5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% are numerous. It has been used in a variety of scientific research applications, and future studies could focus on its potential therapeutic applications. In addition, further research could focus on its mechanism of action, as well as its biochemical and physiological effects. Finally, future studies could explore the potential advantages and limitations of 5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% for laboratory experiments.
Synthesemethoden
5-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% is synthesized through a four-step process. The first step involves the condensation of 2,5-dimethoxyphenol and 2-methylphenol in the presence of a strong base such as sodium hydroxide. This reaction yields 5-(2,5-dimethoxyphenyl)-2-methylphenol, which is then reacted with acetic anhydride to form the acetate derivative. The third step is the oxidation of the acetate derivative to the corresponding aldehyde, which is then reduced with sodium borohydride to form the desired product, 5-(2,5-dimethoxyphenyl)-2-methylphenol, 95%.
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-4-5-11(8-14(10)16)13-9-12(17-2)6-7-15(13)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRHZGKAFKQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683909 |
Source


|
| Record name | 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-98-9 |
Source


|
| Record name | 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


